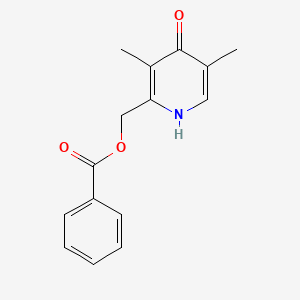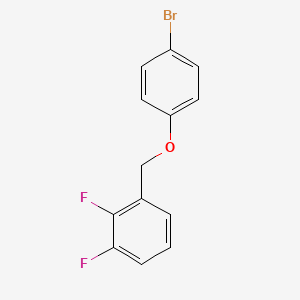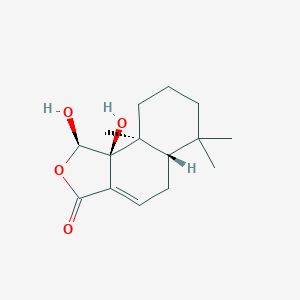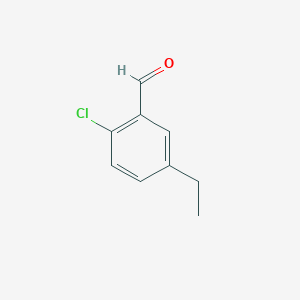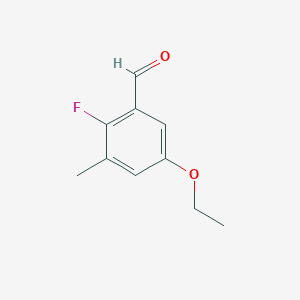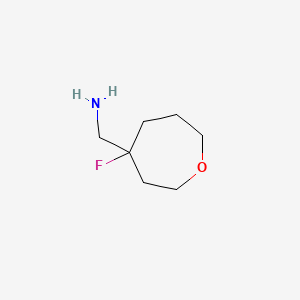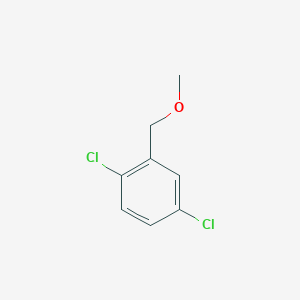![molecular formula C13H11Cl2N3O2S B14028829 N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, which is related to ketones and aldehydes by the replacement of the oxygen with the –NNH2 functional group.
Métodos De Preparación
The synthesis of N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,6-dichloropyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry and has been shown to form stable complexes with various metal ions.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has been investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Industry: The compound is used in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the normal functioning of bacterial and fungal cells, leading to their death .
Comparación Con Compuestos Similares
N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N’-[(1E)-(2,6-Dichlorophenyl)methylidene]adamantane-1-carbohydrazide: This compound has a similar hydrazone structure but with different substituents, leading to different biological activities.
N’-[(1E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide: Another hydrazone compound with distinct substituents and applications.
Propiedades
Fórmula molecular |
C13H11Cl2N3O2S |
|---|---|
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
N-[(Z)-(2,6-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3/b16-8- |
Clave InChI |
GYBDDWOJOWYJHQ-PXNMLYILSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(N=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


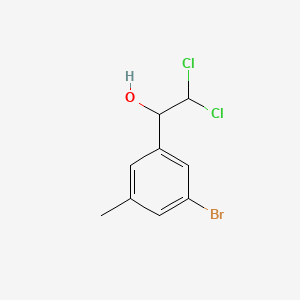
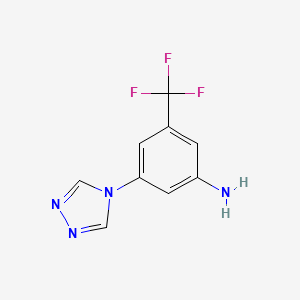


![4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)
![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
